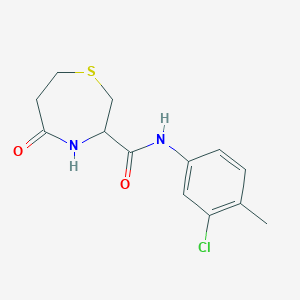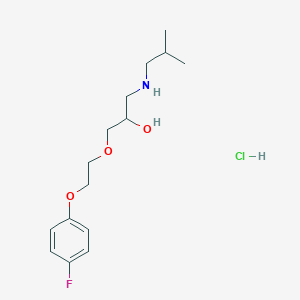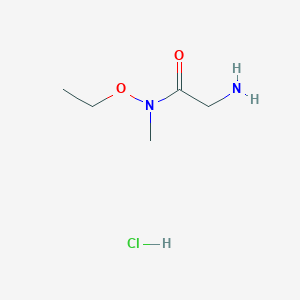
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound is synthesized using a multistep process and has been found to have a unique mechanism of action that makes it a promising tool for investigating various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Toxicology
Assess its absorption, distribution, metabolism, and excretion (ADME) properties:
- Ayoob, M. M., Hawaiz, F. E., Dege, N., & Kansız, S. (2023). Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. Journal of Structural Chemistry, 64(6), 1049–1058
- Additional studies on related compounds:
Mecanismo De Acción
Target of Action
Similar compounds, such as n-(3-chloro-4-methylphenyl)-2-methylpentanamide, have been applied to various plant species, indicating a potential role in plant physiology .
Mode of Action
It’s worth noting that related compounds, such as those in the phenylurea class of herbicides, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing electron flow from q a to q b . This interrupts the photosynthetic electron transport chain, leading to the death of the plant .
Biochemical Pathways
Given the potential inhibition of photosynthesis mentioned above, it’s likely that the compound affects the light-dependent reactions of photosynthesis, disrupting the production of atp and nadph, essential molecules for the light-independent reactions (calvin cycle) of photosynthesis .
Result of Action
Based on the potential mode of action, the compound could lead to the disruption of photosynthesis, causing energy deprivation and eventually leading to the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the systemic acquired resistance (SAR) in plants, a potent innate immunity system, can be suppressed by abscisic acid (ABA), a hormone involved in responses to environmental stresses . Therefore, the presence of certain hormones or environmental stress conditions could potentially influence the action of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJRUZHPEZMICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)





![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)


![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)